

Application Notes and Protocols for 8-Azido-ATP

Photoaffinity Labeling of Kinases

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Compound of Interest

Compound Name: 8-Azido-ATP

Cat. No.: B1226070

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Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Azidoadenosine 5'-triphosphate (**8-Azido-ATP**) is a photoactivatable analog of ATP that serves as a powerful tool for photoaffinity labeling to identify and characterize ATP-binding proteins, including the vast and therapeutically important family of protein kinases.[1][2] Upon binding to the ATP pocket of a kinase, the azido group at the 8-position of the adenine ring can be converted into a highly reactive nitrene intermediate by UV irradiation.[2] This nitrene then forms a stable covalent bond with amino acid residues in close proximity within the ATP-binding site, allowing for the permanent tagging of the kinase.[1][2] This technique is invaluable for identifying novel kinase targets, validating drug-target engagement, and elucidating the structure of kinase active sites.

These application notes provide detailed protocols for using **8-Azido-ATP** to label kinases, summarize key quantitative data for various kinases, and illustrate the experimental workflow and a relevant signaling pathway.

Data Presentation

The binding affinity of **8-Azido-ATP** can vary significantly between different kinases and ATP-binding proteins. The following table summarizes key quantitative data from the literature to guide experimental design.

Target Protein	8-Azido-ATP Derivative	Quantitative Value	Comments	Reference(s)
recA protein	8-azido-ATP	Kd = 4 μ M	Demonstrates good binding affinity.	[2]
Kir6.2 K+ channel	8-azido-ATP	Ki = 2.8 \pm 0.4 mM	Significantly lower affinity compared to ATP (Ki = 172 \pm 7 μ M).	[2]
Creatine Kinase	[γ -32P]8N3ATP	Half-maximal saturation at 12 μ M	Photoinsertion was saturable and could be decreased by ATP.	[3]
Fructose-6-phosphate,2-kinase	8-azido-ATP	Km of \sim 1 mM	8-Azido-ATP serves as a substrate for the kinase.	[4]
Bovine Brain Protein Kinase	8-N3-cAMP	Kd not specified	Used for photoaffinity labeling of the regulatory subunit.	[5]

Experimental Protocols

This section provides detailed methodologies for photoaffinity labeling of kinases using **8-Azido-ATP** in two common experimental setups: with purified protein and in cell lysate.

Protocol 1: Photoaffinity Labeling of a Purified Kinase

This protocol outlines the steps for labeling a purified kinase with **8-Azido-ATP**.

Materials:

- Purified kinase (1-10 μ M typical starting concentration)
- **8-Azido-ATP** (e.g., [γ - 32 P]**8-Azido-ATP** for radioactive detection)
- Binding Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM $MgCl_2$)
- ATP (for competition control)
- UV lamp (254 nm)
- SDS-PAGE reagents and equipment
- Detection method (e.g., autoradiography for radiolabeled probes, or Western blot with a kinase-specific antibody)

Procedure:

- Binding Reaction:
 - In a microcentrifuge tube on ice, combine the purified kinase (1-10 μ M) with the desired concentration of **8-Azido-ATP** (a starting concentration of 10-100 μ M is common) in binding buffer.
 - Competition Control: In a separate tube, pre-incubate the kinase with a 100-fold molar excess of ATP for 15 minutes on ice before adding **8-Azido-ATP**. This control is crucial to demonstrate the specificity of labeling to the ATP-binding site.
 - No UV Control: Prepare a sample with kinase and **8-Azido-ATP** but do not expose it to UV light. This control checks for any non-photochemical, covalent binding.
- Incubation:
 - Incubate the reaction mixtures on ice in the dark for 10-15 minutes to allow for the binding of **8-Azido-ATP** to the kinase.
- UV Cross-linking:

- Place the open tubes on ice and irradiate them with a 254 nm UV lamp at a close distance for 5-20 minutes. The optimal irradiation time should be determined empirically for each kinase.
- Analysis:
 - Quench the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
 - Separate the proteins by SDS-PAGE.
- Detection:
 - Visualize the labeled kinase using the appropriate detection method. If using a radiolabeled probe, this can be done by autoradiography or phosphorimaging. For non-radiolabeled probes, a Western blot followed by detection with an antibody against the kinase can reveal a band shift corresponding to the covalent modification.

Protocol 2: Photoaffinity Labeling in Cell Lysate

This protocol is adapted for identifying kinase targets within a complex protein mixture, such as a cell lysate.

Materials:

- Cell lysate
- Lysis Buffer (compatible with kinase activity, e.g., non-denaturing buffer with protease and phosphatase inhibitors)
- **8-Azido-ATP** (often a tagged version, e.g., biotinylated, for subsequent enrichment)
- ATP (for competition control)
- UV lamp (254 nm)
- SDS-PAGE reagents and equipment
- Streptavidin beads (if using biotinylated **8-Azido-ATP**)

- Western blot reagents and antibodies or mass spectrometry for protein identification

Procedure:

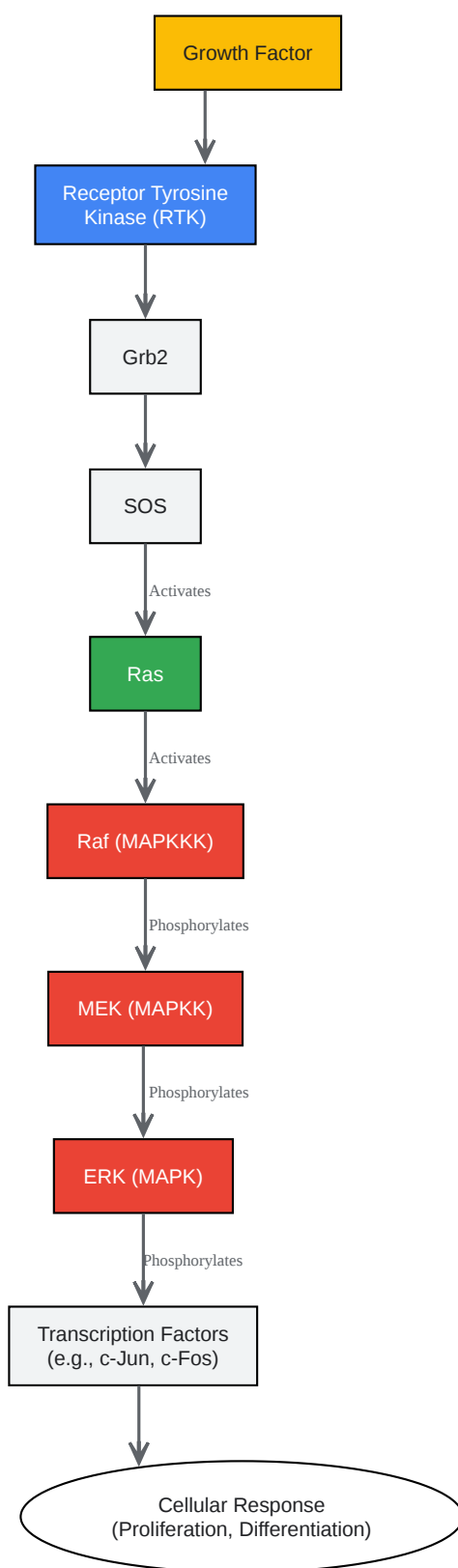
- Cell Lysate Preparation:
 - Prepare a cell lysate using a suitable lysis buffer.
 - Clarify the lysate by centrifugation to remove cellular debris.
 - Determine the total protein concentration of the lysate.
- Labeling Reaction:
 - Incubate a defined amount of cell lysate (e.g., 100-500 µg of total protein) with the desired concentration of **8-Azido-ATP** in the dark on ice for 15-30 minutes.
 - Include a competition control by pre-incubating the lysate with an excess of ATP.
 - Include a no-UV control.
- UV Cross-linking:
 - Irradiate the samples with UV light at 254 nm on ice as described in Protocol 1.
- Enrichment of Labeled Proteins (for tagged probes):
 - If a biotinylated **8-Azido-ATP** was used, incubate the irradiated lysate with streptavidin beads to capture the labeled proteins.
 - Wash the beads extensively to remove non-specifically bound proteins.
 - Elute the captured proteins from the beads.
- Analysis and Identification:
 - Analyze the samples (total lysate or enriched fraction) by SDS-PAGE.

- Labeled proteins can be detected by Western blot using antibodies against specific kinases of interest or by using streptavidin-HRP for biotinylated probes.
- For the identification of unknown targets, the enriched and separated proteins can be subjected to in-gel digestion followed by mass spectrometry.

Mandatory Visualizations

Signaling Pathway Diagram

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This pathway involves a series of kinases that are excellent candidates for **8-Azido-ATP** photoaffinity labeling studies.

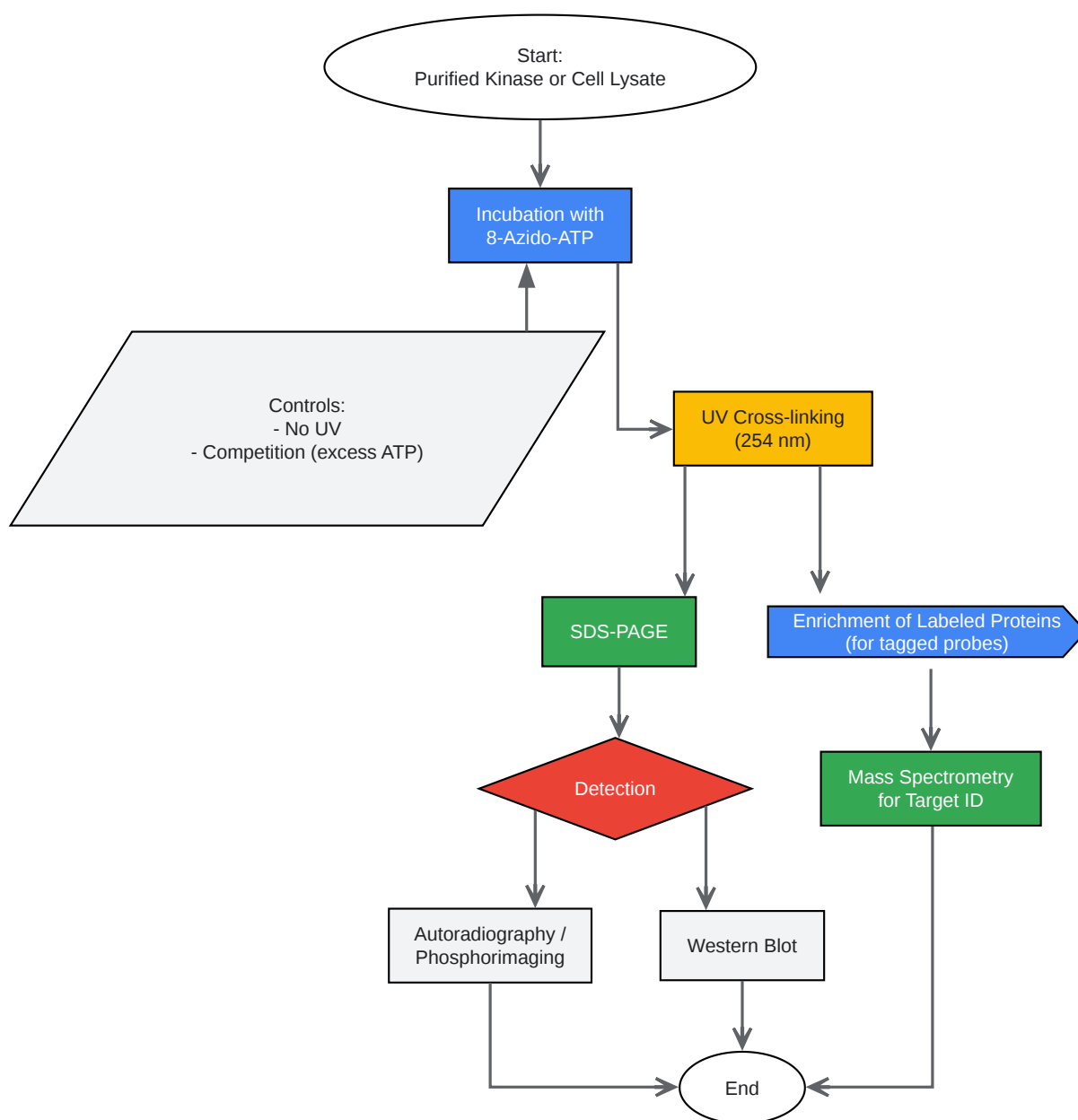


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Caption: The MAPK/ERK signaling cascade, a key pathway in cellular regulation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an **8-Azido-ATP** photoaffinity labeling experiment, from sample preparation to target identification.



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Caption: General workflow for **8-Azido-ATP** photoaffinity labeling experiments.

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